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In the landscape of cancer metabolism, targeting glycolysis has emerged as a promising
therapeutic strategy. Many tumor cells exhibit a heightened reliance on this pathway for energy
production and biosynthetic precursors, a phenomenon known as the Warburg effect. This
dependency creates a therapeutic window for inhibitors that can disrupt various stages of
glycolysis. This guide provides a detailed, data-supported comparison of AZD0095, a selective
Monocarboxylate Transporter 4 (MCT4) inhibitor, with other agents targeting glycolysis,
including other MCT inhibitors and compounds acting on different enzymatic steps of the
glycolytic pathway.

Introduction to AZD0095 and Glycolysis Inhibition

AZDO0095 is a potent and selective inhibitor of MCT4, a key transporter responsible for the
efflux of lactate, the end product of aerobic glycolysis, from cancer cells.[1][2][3] By blocking
lactate export, AZD0095 aims to induce intracellular acidification and disrupt the metabolic
symbiosis within the tumor microenvironment, ultimately leading to cancer cell death. While not
a direct inhibitor of a glycolytic enzyme, its action targets a crucial consequence of high
glycolytic rates in cancer.

This guide will compare AZD0095 with other inhibitors categorized by their target within the
broader context of glycolysis inhibition:

e Other Monocarboxylate Transporter (MCT) Inhibitors:

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b10854968?utm_src=pdf-interest
https://www.benchchem.com/product/b10854968?utm_src=pdf-body
https://www.benchchem.com/product/b10854968?utm_src=pdf-body
https://www.benchchem.com/product/b10854968?utm_src=pdf-body
https://www.researchgate.net/publication/335045648_Abstract_1207_Reversing_lactate-driven_immunosuppression_using_the_novel_potent_and_selective_MCT4_inhibitor_AZD0095
https://pubmed.ncbi.nlm.nih.gov/36525250/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.2c01342
https://www.benchchem.com/product/b10854968?utm_src=pdf-body
https://www.benchchem.com/product/b10854968?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o

AZD3965: A selective MCTL1 inhibitor.[4][5][6][7][8][9][10]

o

VB124: A selective MCT4 inhibitor.[11]

[¢]

MSC-4381: A selective MCT4 inhibitor.[12][13]

[e]

Syrosingopine: A dual MCT1/MCT4 inhibitor.[14][15][16][17]
o Direct Glycolysis Pathway Inhibitors:

o 2-Deoxy-D-Glucose (2-DG): A glucose analog that inhibits hexokinase.

o Dichloroacetate (DCA): An inhibitor of pyruvate dehydrogenase kinase (PDK).[18][19][20]
[21][22]

o Lonidamine: An agent with multiple targets, including inhibition of mitochondrial respiration
and glycolysis.[23][24][25][26][27]

Quantitative Data Presentation

The following tables summarize the in vitro potency and selectivity of AZD0095 and its
comparators.

Table 1: In Vitro Potency of MCT Inhibitors
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Inhibitor Target(s) Cell Line Assay Type IC50/ GI50 Citation(s)
Cell
AZD0095 MCT4 NCI-H358 ] ) 26 nM [21]
Proliferation
. Cellular
Various o 1-3nM [1][28]
Activity
Raji, SU-
AZD3965 MCT1 DHL-10, Cell Growth <100 nM [81[9]
WSU-DLCL-2
DLBCL and Cell
] ] ) 3-39 nM [10]
BL cell lines Proliferation
VB124 MCT4 MDA-MB-231  Lactate Efflux 8.6 nM [11]
Lactate
MDA-MB-231 19 nM [11]
Import
MSC-4381 MCT4 MDA-MB-231  Lactate Efflux 1 nM [12]
MDA-MB-231 - 77 nM [13]
] ] 2500 nM
Syrosingopin
MCT1/MCT4 HAP1 - (MCT1), 40 [14]
e
nM (MCT4)
o IC50 shift
) Cell Viability
Promyelocyti ] from 30 mM
) (with [15]
c leukemia to ~2 mM
Metformin) )
Metformin

Table 2: In Vitro Potency of Other Glycolysis Inhibitors
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Inhibitor Target Cell Line(s) Assay Type IC50 Citation(s)
2-Deoxy-D-
Glucose (2- Hexokinase Various Varies mM range
DG)
Dichloroaceta Cell Viability
PDK A549, LNM35 ~25 mM [19]
te (DCA) (48h)
Cell Viability 50.8+7.6
LLC/R9 [20]
(24h) mM
HGG stem o
Cell Viability 15-40 mM [18]
cells
Lonidamine Multiple A549 Cell Survival 280 puM [26]
Cell Viability
MCF-7 ~170 uM [24]
(24h)
HCT-116,
Cell Growth ~22 UM [23]
HepG2
Table 3: Selectivity of MCT Inhibitors
Inhibitor Primary Target Selectivity Citation(s)
AZDO0095 MCT4 >1000-fold over MCT1  [1][2][3][28]
~6 to 10-fold over
AZD3965 MCT1 MCT2; no activity on [41[5][6]
MCT3/4
Highly selective over
VB124 MCT4 [11]

MCT1

Signaling Pathways and Experimental Workflows
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Caption: Glycolytic pathway and points of inhibition.
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Caption: General experimental workflow for inhibitor evaluation.

Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
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This protocol is a widely used colorimetric assay to assess cell metabolic activity as an
indicator of cell viability, proliferation, and cytotoxicity.

e Cell Seeding:

Harvest and count cells.

(¢]

o Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000
cells/well) in a final volume of 100 pL of culture medium.

o Include control wells with medium only for background measurement.

o Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell
attachment.

e Compound Treatment:
o Prepare serial dilutions of the test compounds (e.g., AZD0095) in culture medium.

o Remove the medium from the wells and add 100 pL of the medium containing the test
compounds at various concentrations.

o Include vehicle control wells (e.g., DMSO).
o Incubate for the desired treatment period (e.g., 72 hours).
e MTT Addition and Incubation:

o Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) in sterile PBS.[29]

o Add 10 pL of the MTT stock solution to each well.

o Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into
formazan crystals.

e Solubilization of Formazan:
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o Add 100 pL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each
well.[30]

o Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

o Data Acquisition:

o Measure the absorbance at a wavelength of 570 nm using a microplate reader.[29] A
reference wavelength of 630 nm can be used to reduce background noise.

o Subtract the background absorbance from all readings.

o Calculate the percentage of cell viability relative to the vehicle-treated control and
determine the GI50/IC50 values.

Lactate Efflux Assay

This assay measures the rate at which cells export lactate, a key function of MCTs.
e Cell Culture and Treatment:
o Seed cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.

o Pre-treat the cells with the MCT inhibitor (e.g., AZD0095) or vehicle control for a specified
time (e.g., 1-24 hours).

o Lactate Efflux Measurement:
o Wash the cells with a buffer (e.g., Krebs-Ringer-HEPES).

o Incubate the cells with a buffer containing a known concentration of a labeled lactate
substrate (e.g., 14C-L-lactate).

o At various time points, collect aliquots of the extracellular medium.

o Alternatively, after a defined incubation period, lyse the cells to measure intracellular
lactate accumulation.

e Quantification:
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o Measure the amount of labeled lactate in the collected medium or cell lysates using a
scintillation counter.

o The rate of lactate efflux can be calculated from the increase in extracellular labeled
lactate over time.

o Alternatively, the inhibition of lactate efflux can be inferred from the increase in intracellular
lactate concentration.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a glycolysis

inhibitor in a mouse model.
o Cell Preparation and Implantation:

o Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or a
mixture with Matrigel).

o Subcutaneously inject a defined number of cells (e.g., 2-5 million) into the flank of
immunocompromised mice (e.g., nude or NSG mice).[31]

e Tumor Growth and Randomization:
o Monitor the mice for tumor formation.

o Once tumors reach a palpable size (e.g., 100-200 mms3), randomize the mice into
treatment and control groups.[32]

e Drug Administration:

o Prepare the inhibitor formulation for the appropriate route of administration (e.g., oral
gavage for AZD0095).

o Administer the drug to the treatment group according to the predetermined dose and
schedule (e.g., daily or twice daily).[21]

o Administer the vehicle to the control group.
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e Monitoring and Endpoint:

o Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate
tumor volume.

o Monitor the body weight and overall health of the mice.

o The study may be concluded when tumors in the control group reach a predetermined
size, or at a specified time point.

o Data Analysis:
o Compare the tumor growth rates between the treatment and control groups.

o At the end of the study, tumors can be excised for further analysis (e.g., histology,
biomarker analysis).

Conclusion

AZDO0095 represents a highly potent and selective approach to targeting cancer metabolism by
inhibiting MCT4-mediated lactate efflux. Its high selectivity for MCT4 over MCT1 suggests a
potential for a favorable therapeutic window. Head-to-head comparisons with other MCT
inhibitors and direct glycolysis inhibitors are crucial for defining its unique therapeutic potential.
The preclinical data gathered to date for AZD0095 and its comparators underscore the promise
of targeting glycolysis in cancer therapy. Further investigations, including clinical trials for
AZDO0095, will be essential to fully elucidate its efficacy and safety profile in patients. This guide
provides a foundational comparison to aid researchers in the strategic development and
evaluation of novel anti-cancer therapies targeting metabolic vulnerabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b10854968?utm_src=pdf-body
https://www.benchchem.com/product/b10854968?utm_src=pdf-body
https://www.benchchem.com/product/b10854968?utm_src=pdf-body
https://www.benchchem.com/product/b10854968?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

1. researchgate.net [researchgate.net]

2. Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate
Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nim.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. aacrjournals.org [aacrjournals.org]
5. mdpi.com [mdpi.com]

6. selleckchem.com [selleckchem.com]

7. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination
therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

8. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and
Burkitt's lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach
for diffuse large B-cell lymphoma and Burkitt lymphoma | Haematologica [haematologica.org]

11. medchemexpress.com [medchemexpress.com]
12. medchemexpress.com [medchemexpress.com]
13. selleckchem.com [selleckchem.com]

14. selleckchem.com [selleckchem.com]

15. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

16. medchemexpress.com [medchemexpress.com]

17. "Investigating Metformin & Syrosingopine's Synthetic Lethality in PC3 &" by Sophia V.
Medeiros [pearl.plymouth.ac.uk]

18. mdpi.com [mdpi.com]

19. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor
Growth and Metastasis - PMC [pmc.ncbi.nim.nih.gov]

20. Time-dependent cytotoxicity of dichloroacetate and metformin against Lewis lung
carcinoma - PubMed [pubmed.ncbi.nim.nih.gov]

21. In vitro cytotoxicity of combinations of dichloroacetate with anticancer platinum
compounds - PMC [pmc.ncbi.nim.nih.gov]

22. dcaguide.org [dcaguide.org]

23. Lonidamine derivatives against tumor growth and metastasis | BioWorld [bioworld.com]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.researchgate.net/publication/335045648_Abstract_1207_Reversing_lactate-driven_immunosuppression_using_the_novel_potent_and_selective_MCT4_inhibitor_AZD0095
https://pubmed.ncbi.nlm.nih.gov/36525250/
https://pubmed.ncbi.nlm.nih.gov/36525250/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.2c01342
https://aacrjournals.org/mct/article/13/12/2805/117216/Inhibition-of-Monocarboxylate-Transporter-1-MCT1
https://www.mdpi.com/2072-6694/13/3/569
https://www.selleckchem.com/products/azd3965.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5669455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5669455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5642474/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5642474/
https://www.researchgate.net/figure/AZD3965-inhibits-DLBCL-NHL-and-Burkitts-lymphoma-cell-growth-as-assessed-through-MTS_fig2_317226672
https://haematologica.org/article/view/8131
https://haematologica.org/article/view/8131
https://www.medchemexpress.com/vb124.html
https://www.medchemexpress.com/msc-4381.html
https://www.selleckchem.com/products/msc-4381.html
https://www.selleckchem.com/products/syrosingopine-su-3118.html
https://pearl.plymouth.ac.uk/cgi/viewcontent.cgi?article=1061&context=tpss
https://www.medchemexpress.com/syrosingopine.html
https://pearl.plymouth.ac.uk/tpss/vol15/iss1/3/
https://pearl.plymouth.ac.uk/tpss/vol15/iss1/3/
https://www.mdpi.com/1422-0067/22/14/7265
https://pmc.ncbi.nlm.nih.gov/articles/PMC8624089/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8624089/
https://pubmed.ncbi.nlm.nih.gov/30932416/
https://pubmed.ncbi.nlm.nih.gov/30932416/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3262384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3262384/
https://www.dcaguide.org/dca-information/dca-papers-and-clinical-trials/anti-cancer-synergy-of-dichloroacetate-and-egfr-tyrosine-kinase-inhibitors-in-nsclc-cell-lines/
https://www.bioworld.com/articles/723519-lonidamine-derivatives-against-tumor-growth-and-metastasis?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o 24. Effect of lonidamine on the cytotoxicity of four alkylating agents in vitro - PubMed
[pubmed.ncbi.nim.nih.gov]

o 25. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-
pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox
Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line -
PMC [pmc.ncbi.nlm.nih.gov]

e 26. pubs.acs.org [pubs.acs.org]

o 27. selleckchem.com [selleckchem.com]

e 28. aacrjournals.org [aacrjournals.org]

e 29. MTT assay protocol | Abcam [abcam.com]
e 30. researchhub.com [researchhub.com]

e 31. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford
Medicine [med.stanford.edu]

e 32. tumor.informatics.jax.org [tumor.informatics.jax.org]

 To cite this document: BenchChem. [A Head-to-Head Comparison of AZD0095 and Other
Glycolysis Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854968#head-to-head-comparison-of-azd0095-
and-other-glycolysis-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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